N-(3-chloro-4-cyanophenyl)-2-methyl-3,5-dinitrobenzamide
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Overview
Description
N-(3-chloro-4-cyanophenyl)-2-methyl-3,5-dinitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a chloro-cyanophenyl group and a dinitrobenzamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)-2-methyl-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-cyanophenyl)-2-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Diamino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-cyanophenyl)-2-methyl-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-2-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloro-cyanophenyl group may also contribute to its binding affinity to certain enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-cyanophenyl)-2-methyl-3-nitrobenzamide
- N-(3-chloro-4-cyanophenyl)-2,4,6-trimethylbenzenesulfonamide
- N-(3-chloro-4-cyanophenyl)-2-[cyclohexyl(methyl)amino]acetamide
Uniqueness
N-(3-chloro-4-cyanophenyl)-2-methyl-3,5-dinitrobenzamide is unique due to its combination of chloro-cyanophenyl and dinitrobenzamide groups, which impart distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H9ClN4O5 |
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Molecular Weight |
360.71 g/mol |
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-2-methyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H9ClN4O5/c1-8-12(5-11(19(22)23)6-14(8)20(24)25)15(21)18-10-3-2-9(7-17)13(16)4-10/h2-6H,1H3,(H,18,21) |
InChI Key |
JBVDZFMHIQMURC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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